5-Methyl-1,4-oxazepane
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Overview
Description
5-Methyl-1,4-oxazepane is a chemical compound with the molecular formula C6H13NO . It is a white to yellow solid .
Synthesis Analysis
The synthesis of 1,4-oxazepane derivatives, including 5-Methyl-1,4-oxazepane, has been a topic of interest in recent years . N-propargylamines are one of the most useful and versatile building blocks in organic synthesis that are successfully transformed into many significant N-heterocycles . Due to high atom economy and shorter synthetic routes, the synthesis of 1,4-oxazepane cores from N-propargylamines have undergone an explosive growth in recent years .Molecular Structure Analysis
The molecular structure of 5-Methyl-1,4-oxazepane can be represented by the linear formula C6H13NO . The InChI code for this compound is 1S/C6H13NO/c1-6-2-4-8-5-3-7-6/h6-7H,2-5H2,1H3 .Chemical Reactions Analysis
The synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines have undergone an explosive growth in recent years . This review gives an overview of new developments in the synthesis of the title compounds from N-propargylamines in recent years .Physical And Chemical Properties Analysis
5-Methyl-1,4-oxazepane is a white to yellow solid . It has a molecular weight of 115.18 .Scientific Research Applications
- Antibacterial Agents : Researchers have explored the synthesis of 5-Methyl-1,4-oxazepane derivatives as potential antibacterial agents. These compounds exhibit promising activity against bacterial strains, making them valuable candidates for drug development .
- Antioxidants : Molecular docking studies have revealed that certain oxazepane derivatives, including 5-Methyl-1,4-oxazepane, interact with antioxidant targets. These interactions suggest their potential use as antioxidants .
- Atom-Economical Synthesis : The synthesis of 1,4-oxazepane cores from N-propargylamines has gained attention due to its high atom economy and shorter synthetic routes. Researchers have developed efficient methods to access 1,4-oxazepane derivatives, including 5-Methyl-1,4-oxazepane, from readily available starting materials .
- Constitutional Analysis : Researchers have employed HMBC (Heteronuclear Multiple Bond Correlation) NMR data to determine the constitution of 5-Methyl-1,4-oxazepane and related compounds. NMR spectroscopy plays a crucial role in characterizing the structure and connectivity of these heterocycles .
Medicinal Chemistry and Drug Development
Organic Synthesis and Methodology
NMR Spectroscopy and Structural Elucidation
Safety And Hazards
The safety information for 5-Methyl-1,4-oxazepane indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Future Directions
The synthesis of sulfur-containing polymers, which could potentially include 5-Methyl-1,4-oxazepane, has received considerable attention due to unique properties that sulfur can instil including optical features, chemical resistance, self-healing capabilities, and heavy-metal capturing abilities . This area of research presents potential future directions for the study and application of 5-Methyl-1,4-oxazepane .
properties
IUPAC Name |
5-methyl-1,4-oxazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6-2-4-8-5-3-7-6/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMSMLWLSVNRKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,4-oxazepane |
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